

Introduction: The Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *6-amino-5-methyl-2H-indazole-7-carboxylic acid*

CAS No.: 946840-70-6

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The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is found at the core of numerous compounds demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4][5][6] While substitutions at various positions of the indazole ring yield compounds with diverse biological functions, the functionalization at the 7-position with a carboxylic acid or its amide derivative has given rise to a particularly potent class of therapeutic agents.

This guide provides a comprehensive technical overview of 7-carboxy-indazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating this core structure, explore the critical role these compounds play in targeted therapies, most notably as PARP inhibitors in oncology, and provide detailed experimental protocols for their synthesis and evaluation. The primary goal is to illuminate the causality behind experimental choices and to provide a self-validating framework for the study and application of these remarkable molecules.

Part 1: Synthetic Strategies for the 7-Carboxy-Indazole Scaffold

The synthesis of 7-carboxy-indazole derivatives is a multi-step process that requires careful control over regioselectivity. The construction of the indazole core itself is the foundational step,

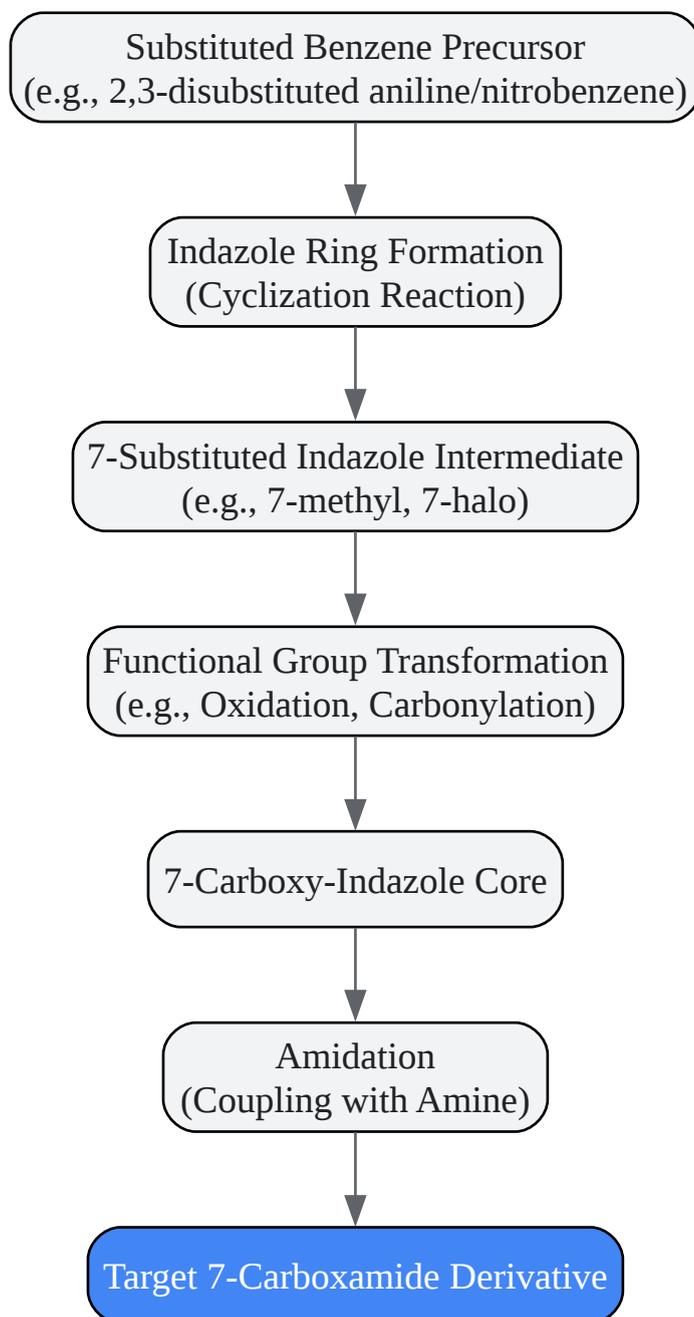
often followed by the introduction or modification of the carboxyl functional group at the C7-position.

General Approaches to the Indazole Core

The construction of the indazole ring system can be achieved through various classical and modern synthetic methodologies. Many syntheses begin with appropriately substituted benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.^{[3][4]} Common starting materials include ortho-substituted anilines, nitrobenzenes, or toluenes, which undergo cyclization reactions to form the bicyclic indazole system. For example, the synthesis of a 7-chloro-indazole-3-carboxylic acid has been reported starting from 2-fluoro-6-methyl-aniline or 1,6-dinitro-2-nitrobenzene, highlighting pathways that can strategically place substituents on the benzene ring prior to cyclization.^[7]

Workflow for Synthesis of 7-Carboxy-Indazole Derivatives

A logical and common workflow for accessing these target molecules involves building the indazole ring with a precursor functional group at the 7-position, which can then be converted to the carboxylic acid. A methyl group, for instance, can be oxidized to a carboxylic acid. Alternatively, a halogen at the 7-position can be subjected to metal-catalyzed carbonylation or other C-C bond-forming reactions. The final step often involves the amidation of the C7-carboxylic acid to yield the corresponding carboxamide, a key functional group in many biologically active molecules.



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Caption: General synthetic workflow for 7-carboxy-indazole derivatives.

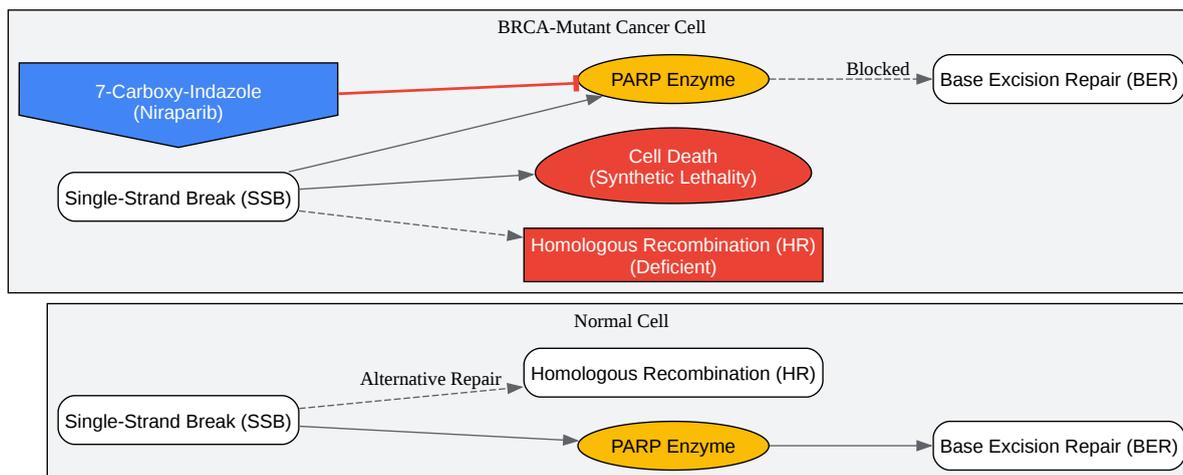
Part 2: Therapeutic Applications & Biological Mechanisms

The strategic placement of a carboxamide group at the 7-position of the indazole ring has been a cornerstone in the development of highly selective and potent inhibitors for critical disease targets.

Pivotal Role as PARP Inhibitors in Oncology

The most prominent success story for this class of compounds is in the inhibition of Poly(ADP-ribose)polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular DNA damage response. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. Inhibiting the PARP-mediated base excision repair pathway in these cells leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

A landmark achievement in this area is the discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827).[8] This compound emerged from an extensive optimization campaign of a series of 2-phenyl-2H-indazole-7-carboxamides and is a potent oral inhibitor of both PARP-1 and PARP-2.[8] It has demonstrated significant efficacy in treating cancers with BRCA-1 and BRCA-2 deficiencies and is now a clinically approved drug.[8]



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Caption: Mechanism of synthetic lethality via PARP inhibition.

The efficacy of Niraparib underscores the importance of the 7-carboxy-indazole scaffold. The carboxamide group forms crucial hydrogen bonding interactions within the enzyme's active site, while the indazole ring and its substituents occupy adjacent pockets, contributing to the high affinity and selectivity of the inhibitor.

Table 1: Biological Activity of Niraparib (MK-4827)[8]

Parameter	Target	Value	Description
IC ₅₀	PARP-1	3.8 nM	Half-maximal inhibitory concentration in an isolated enzyme assay.
IC ₅₀	PARP-2	2.1 nM	Half-maximal inhibitory concentration in an isolated enzyme assay.
EC ₅₀	Whole Cell	4.0 nM	Half-maximal effective concentration in a whole-cell PARP activity assay.
CC ₅₀	BRCA-1 Mutant Cells	10-100 nM	Half-maximal cytotoxic concentration in cancer cells with BRCA-1 mutation.
CC ₅₀	BRCA-2 Mutant Cells	10-100 nM	Half-maximal cytotoxic concentration in cancer cells with BRCA-2 mutation.

Broader Therapeutic Potential

While PARP inhibition is the most validated application, the 7-substituted indazole core holds promise in other areas. The broader indazole class of molecules are known kinase inhibitors, and it is plausible that derivatives of the 7-carboxy scaffold could be designed to target specific kinases.^{[1][9]} For instance, the indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a key signaling node in cancer.^{[1][9]} Furthermore, substitutions at the C7 position have been shown to influence cardiovascular activity, with some derivatives exhibiting hypotensive effects.^[10] The well-established anti-inflammatory properties of many indazole compounds also suggest potential applications in immunology.^{[5][11][12]}

Part 3: Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems, with clear steps and rationales.

Protocol 1: Synthesis of a 7-Carboxy-Indazole Amide Derivative

This protocol details the final amidation step, converting a 7-carboxy-indazole intermediate into its corresponding primary amide. This is a crucial transformation for creating compounds like Niraparib and its analogues.

Objective: To couple a 7-carboxy-indazole with an ammonia source to form the 7-carboxamide derivative.

Rationale for Reagent Selection:

- **Solvent (DMF):** A polar aprotic solvent is chosen for its ability to dissolve the polar starting materials and reagents.
- **Coupling Agents (EDC/HOBt):** 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions (e.g., racemization if the amine is chiral) and improve reaction efficiency.
- **Base (Triethylamine):** A non-nucleophilic organic base is used to neutralize the HCl salt of EDC and to facilitate the activation and coupling steps.
- **Ammonia Source:** Aqueous ammonia or ammonia in a solvent like dioxane provides the nucleophile for the final amide bond formation.

Step-by-Step Methodology:

- **Dissolution:** Dissolve the 7-carboxy-indazole starting material (1.0 mmol, 1 equivalent) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Coupling Agents:** Add HOBt (1.2 mmol, 1.2 equivalents) and EDC.HCl (1.2 mmol, 1.2 equivalents) to the solution.
- **Activation:** Add triethylamine (3.0 mmol, 3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes. This period allows for the formation of the active HOBt-ester intermediate.
- **Amine Addition:** Introduce the ammonia source, such as concentrated aqueous ammonia (e.g., 28-30%, 5-10 equivalents), to the activated carboxylic acid solution.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
- **Work-up:** Upon completion, pour the reaction mixture into water (50 mL). If a precipitate forms, collect the solid by filtration. If no solid forms, extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 30 mL).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 7-carboxamide derivative.^{[3][13]}

Protocol 2: In Vitro PARP-1 Inhibition Assay (Homogeneous Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.

Objective: To quantify the IC₅₀ value of a 7-carboxy-indazole derivative against PARP-1.

Rationale for Assay Design: This is a homogeneous, fluorescence-based assay that measures the incorporation of biotinylated NAD⁺ onto histone proteins by PARP-1. The signal is detected using a streptavidin-conjugated fluorophore. Inhibition of PARP-1 results in a decreased signal.

Step-by-Step Methodology:

- **Compound Preparation:** Prepare a serial dilution of the test compound (e.g., starting from 100 μ M down to picomolar concentrations) in a suitable solvent like DMSO. Prepare a DMSO-only control (vehicle).
- **Reaction Mixture Preparation:** In the wells of a 384-well microplate, add the following components in order:
 - Assay Buffer.
 - Activated DNA (provided in commercial kits or prepared separately).
 - PARP-1 Enzyme.
 - Test compound dilution or vehicle control.
- **Incubation:** Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- **Initiation of Reaction:** Add a solution of biotinylated-NAD⁺ to all wells to start the enzymatic reaction.
- **Reaction Time:** Incubate the plate at room temperature for 60 minutes.
- **Detection:** Stop the reaction and develop the signal by adding a detection reagent containing streptavidin-conjugated fluorophore (e.g., Europium).
- **Data Acquisition:** After a final incubation period (e.g., 60 minutes), read the plate on a microplate reader capable of time-resolved fluorescence.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.^[1]

Conclusion and Future Perspectives

The 7-carboxy-indazole scaffold has firmly established its importance in modern medicinal chemistry, primarily through the development of potent PARP inhibitors that have changed the

treatment landscape for certain cancers. The success of Niraparib validates this chemical space as a fruitful ground for discovering high-affinity ligands for challenging biological targets.

Future research in this area will likely focus on several key avenues:

- **Expansion of Structural Diversity:** Exploring novel substitutions on both the indazole and pendant rings to enhance potency, improve selectivity against different PARP family members, and optimize pharmacokinetic profiles.[\[4\]](#)
- **Targeting New Disease Pathways:** Leveraging the scaffold's versatility to design inhibitors for other enzyme families, such as kinases or other DNA repair proteins, to address complex diseases and overcome drug resistance.[\[4\]](#)
- **Advanced Drug Delivery:** Developing novel formulations or prodrug strategies to improve the therapeutic index and tissue-specific targeting of 7-carboxy-indazole derivatives.

By integrating rational, structure-based design with robust synthetic chemistry and rigorous biological evaluation, the full therapeutic potential of 7-carboxy-indazole derivatives can continue to be unlocked, offering new hope for patients across a range of diseases.

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